molecular formula C23H22N2O4S B2599030 3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941916-13-8

3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2599030
CAS No.: 941916-13-8
M. Wt: 422.5
InChI Key: QVKUUNIEAJTQGH-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, from dyes to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzamides, like other amides, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides are typically solid at room temperature and have higher boiling points than the corresponding carboxylic acids .

Scientific Research Applications

Novel Synthesis Techniques

The synthesis of 1,2,3,4-tetrahydroquinolines (TQs) has been achieved through methods such as the Pummerer-type reaction, highlighting an efficient and convenient method for TQ synthesis starting from methoxyanilines (J. Toda, M. Sakagami, T. Sano, 1999). Additionally, the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines showcases their potential as potent histone deacetylase (HDAC) inhibitors, which are cytotoxic to prostate cancer cells, presenting a new avenue for cancer treatment research (Yi-Min Liu et al., 2015).

Pharmacological Effects

Research into novel benzenesulfonamides carrying benzamide moiety has revealed their significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes. These compounds demonstrate a wide range of bioactivities, including enzyme inhibitory effects, which could be beneficial in developing treatments for conditions associated with these enzymes (M. Tuğrak et al., 2020).

Synthetic Equivalents for Drug Development

The development of synthetic equivalents based on Weinreb amide functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks indicates progress in the field of medicinal chemistry. These methods provide convenient access to potentially therapeutic compounds, offering a pathway for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Harikrishna Kommidi et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-9-5-7-18(16-20)23(26)24-19-12-13-22-17(15-19)8-6-14-25(22)30(27,28)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKUUNIEAJTQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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